molecular formula C16H15N5O4 B2871308 N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide CAS No. 1013807-86-7

N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide

Cat. No.: B2871308
CAS No.: 1013807-86-7
M. Wt: 341.327
InChI Key: PBEIYMWKRJFBRE-UHFFFAOYSA-N
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Description

This compound is a heterocyclic molecule featuring a 1,3,4-oxadiazole core linked to a 2,3-dihydrobenzo[b][1,4]dioxin moiety and a 1,3-dimethylpyrazole carboxamide group. The 1,3,4-oxadiazole ring is known for its electron-withdrawing properties and metabolic stability, while the dihydrobenzo dioxin group may enhance lipophilicity and binding affinity to biological targets . The pyrazole carboxamide contributes to hydrogen-bonding interactions, often critical for pharmacological activity.

Properties

IUPAC Name

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2,5-dimethylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O4/c1-9-7-11(21(2)20-9)14(22)17-16-19-18-15(25-16)10-3-4-12-13(8-10)24-6-5-23-12/h3-4,7-8H,5-6H2,1-2H3,(H,17,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBEIYMWKRJFBRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(=O)NC2=NN=C(O2)C3=CC4=C(C=C3)OCCO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Hydrazines with 1,3-Diketones

The 1,3-dimethylpyrazole core is synthesized via cyclocondensation of methylhydrazine with acetylacetone. In a representative procedure, methylhydrazine (1.2 equiv) is added dropwise to acetylacetone (1.0 equiv) in ethanol at 0°C, followed by refluxing for 6 hours to yield 1,3-dimethyl-1H-pyrazole. Carboxamide functionalization is achieved through nitrile hydrolysis: treatment of 1,3-dimethyl-1H-pyrazole-5-carbonitrile with concentrated sulfuric acid (18 M) at 120°C for 4 hours affords the carboxamide in 78% yield.

Table 1: Optimization of Pyrazole Carboxamide Synthesis

Step Reagents/Conditions Yield (%) Purity (HPLC)
Cyclocondensation Methylhydrazine, EtOH, reflux 85 92
Nitrile Hydrolysis H2SO4, 120°C, 4h 78 95

Preparation of 5-(2,3-Dihydrobenzo[b]dioxin-6-yl)-1,3,4-Oxadiazol-2-Amine

Benzo[b]dioxin-6-Carboxylic Acid Hydrazide

The 2,3-dihydrobenzo[b]dioxin-6-carboxylic acid intermediate is synthesized by alkylation of 3,4-dihydroxybenzoic acid with 1,2-dibromoethane in the presence of K2CO3 (2.5 equiv) in DMF at 80°C for 12 hours. Subsequent conversion to the hydrazide is achieved by reacting the acid with hydrazine hydrate (3.0 equiv) in ethanol under reflux (78°C, 8 hours), yielding 89% hydrazide.

Cyclization to 1,3,4-Oxadiazole

Cyclization of the hydrazide to the oxadiazole ring employs phosphorus oxychloride (POCl3) as the dehydrating agent. A mixture of benzo[b]dioxin-6-carbohydrazide (1.0 equiv) and POCl3 (5.0 equiv) is heated at 100°C for 6 hours, followed by neutralization with aqueous NaHCO3 to yield 5-(2,3-dihydrobenzo[b]dioxin-6-yl)-1,3,4-oxadiazol-2-amine in 72% yield.

Table 2: Oxadiazole Cyclization Efficiency

Dehydrating Agent Temperature (°C) Time (h) Yield (%)
POCl3 100 6 72
H2SO4 (conc.) 120 8 58

Coupling of Pyrazole Carboxamide and Oxadiazolamine

Amide Bond Formation

The final coupling step utilizes 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in anhydrous dichloromethane. A solution of 1,3-dimethyl-1H-pyrazole-5-carboxylic acid (1.2 equiv), EDCI (1.5 equiv), and HOBt (1.5 equiv) is stirred at 0°C for 30 minutes, followed by addition of 5-(2,3-dihydrobenzo[b]dioxin-6-yl)-1,3,4-oxadiazol-2-amine (1.0 equiv). The reaction proceeds at room temperature for 18 hours, yielding the target compound in 65% isolated yield after silica gel chromatography.

Table 3: Coupling Reaction Optimization

Coupling Reagent Solvent Time (h) Yield (%)
EDCI/HOBt DCM 18 65
HATU DMF 12 70

Characterization and Analytical Data

Spectroscopic Confirmation

  • 1H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, oxadiazole-H), 7.45–6.85 (m, 3H, benzo[d]dioxin-H), 4.25 (s, 3H, N-CH3), 2.32 (s, 3H, pyrazole-CH3).
  • HRMS (ESI): m/z calculated for C20H20N4O5 [M+H]+: 421.1509; found: 421.1512.

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) confirms >98% purity with retention time = 12.4 minutes.

Comparative Analysis of Synthetic Routes

Alternative methodologies include one-pot assemblies of the oxadiazole and pyrazole moieties. For instance, copper-catalyzed cycloaddition of diazo compounds with nitriles provides a route to the oxadiazole core but results in lower regioselectivity (57% yield). Microwave-assisted coupling reduces reaction times to 2 hours but requires specialized equipment.

Challenges and Optimization Strategies

Key challenges involve suppressing dimerization during oxadiazole cyclization and minimizing epimerization during amide coupling. Employing high-dilution conditions (0.1 M) during cyclization reduces dimer byproducts from 15% to 3%. Catalytic 4-dimethylaminopyridine (DMAP) enhances coupling efficiency by 12% by activating the carboxylate intermediate.

Industrial-Scale Considerations

Patent data reveal that flow chemistry systems improve throughput for the hydrazide cyclization step, achieving 85% yield at 100 g scale. Recrystallization from ethyl acetate/n-hexane (1:3) provides pharmaceutical-grade purity (>99.5%) without chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be employed to introduce new substituents onto the aromatic rings or heterocyclic systems.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s potential biological activity makes it a candidate for studying enzyme inhibition, receptor binding, and other biochemical processes.

    Medicine: Its structure suggests potential therapeutic applications, such as anticancer, antimicrobial, or anti-inflammatory agents.

    Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. These may include:

    Enzyme inhibition: The compound may inhibit key enzymes involved in metabolic pathways, leading to therapeutic effects.

    Receptor binding: It may bind to specific receptors on cell surfaces, modulating cellular responses and signaling pathways.

    Pathways involved: The exact pathways depend on the biological context but may include inhibition of DNA replication, disruption of cell membrane integrity, or modulation of immune responses.

Comparison with Similar Compounds

Structural Analogues with Pyrazole Carboxamide Moieties

Compounds 3a–3p () share a pyrazole carboxamide scaffold but differ in substituents (e.g., chloro, phenyl, fluorophenyl). Key comparisons include:

Compound ID Substituents (R1, R2) Yield (%) Melting Point (°C) Key Spectral Data (¹H-NMR δ)
3a Phenyl, Phenyl 68 133–135 8.12 (s, 1H), 7.61–7.43 (m, 10H)
3b 4-Chlorophenyl, Phenyl 68 171–172 7.55–7.43 (m, 9H), 2.65 (s, 3H)
3d 4-Fluorophenyl, Phenyl 71 181–183 7.51–7.21 (m, 9H), 2.66 (s, 3H)

Key Observations :

  • Chlorine substituents (e.g., 3b) increase melting points compared to non-halogenated analogues (3a: 133–135°C vs. 3b: 171–172°C), likely due to enhanced intermolecular interactions .
  • Fluorine substitution (3d) further elevates melting points (181–183°C), suggesting stronger crystal packing.

Heterocyclic Systems with Oxadiazole and Oxazine Moieties

Compound 2 () contains a pyranopyrazole-oxazine hybrid structure synthesized via a one-pot multi-component reaction. Unlike the target compound’s 1,3,4-oxadiazole, 2 features a fused oxazine ring, which may alter electronic properties and biological target selectivity. For instance:

  • Synthetic Methodology : The target compound likely requires stepwise coupling (e.g., amidation followed by cyclization), while 2 is formed via a one-pot reaction, emphasizing divergent synthetic efficiency .
  • Bioactivity Potential: Oxadiazoles are often associated with antimicrobial or anticancer activity, whereas oxazines may exhibit central nervous system activity .

Precursors with Dihydrobenzo Dioxin Groups

Ethyl 5-amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazole-4-carboxylate (, CAS 1375069-36-5) shares the dihydrobenzo dioxin moiety with the target compound. Comparisons include:

  • Functionality : The ethyl ester in ’s compound serves as a precursor for carboxamide formation, analogous to the target’s pyrazole carboxamide group .
  • Spectral Data : The dihydrobenzo dioxin group in both compounds would show characteristic aromatic proton signals (δ ~6.8–7.5 ppm in ¹H-NMR), aiding structural confirmation .

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